

ADMET Properties and Evaluation Platforms for Kinase Inhibitors

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Compound Focus: BCR-ABL kinase-IN-3 (dihydrochloride)

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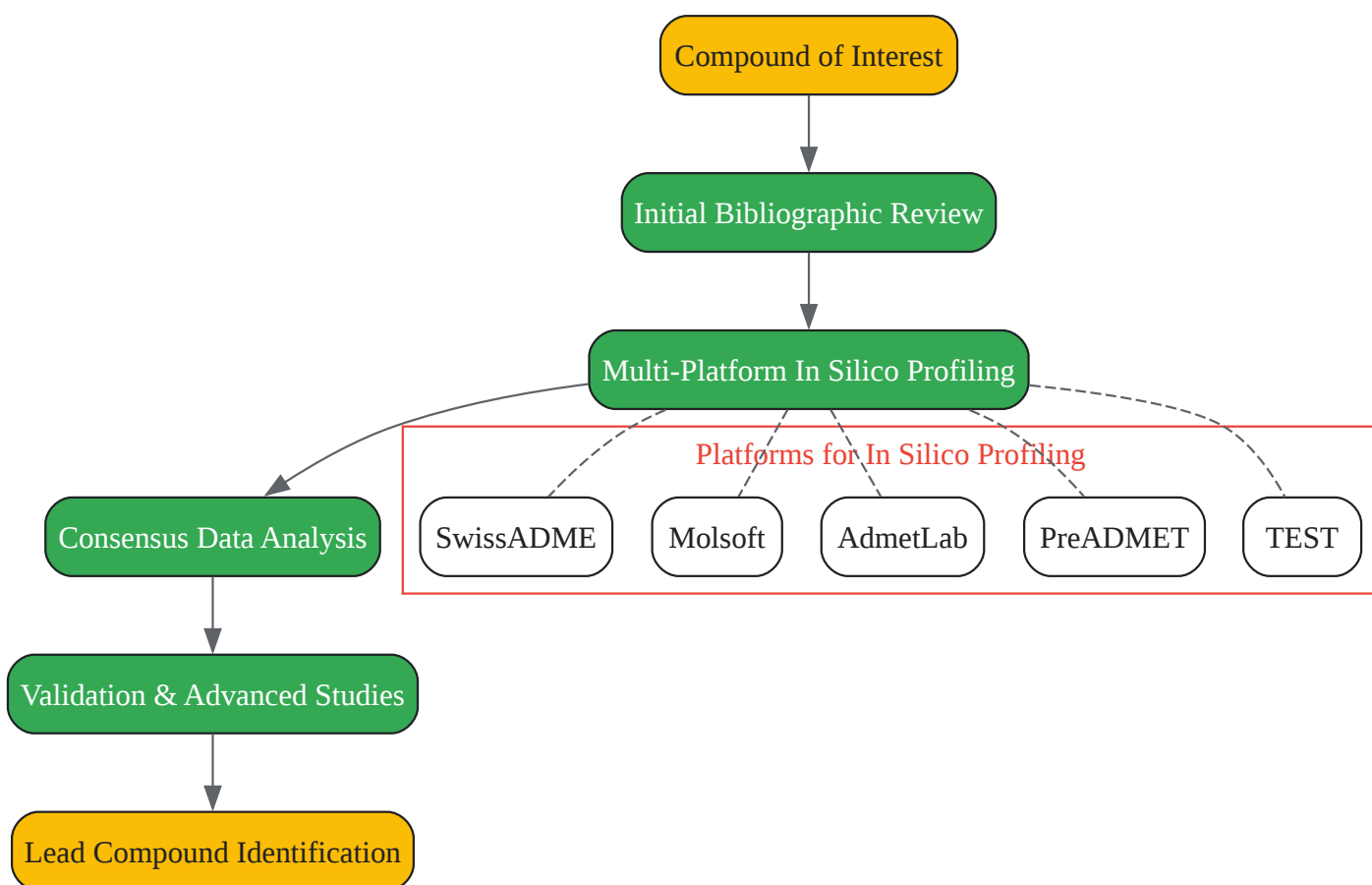
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The following table synthesizes information from the search results on the key parameters assessed for drug-likeness and the computational tools commonly used in their evaluation [1].

Category	Key Parameters	Example Experimental/Computational Platforms
Physicochemical Properties	Molecular Weight, Log P (lipophilicity), Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors, Number of Rotatable Bonds [1]	Molinspiration, Molsoft, SwissADME, Mcule, AdmetLab 3.0 [1]
Pharmacokinetics (ADME)	Caco-2 Permeability (intestinal absorption), Human Intestinal Absorption (HIA), P-glycoprotein (P-gp) substrate/inhibition, Plasma Protein Binding (PPB), Total Clearance [1]	SwissADME, PreADMET, admetSAR, pkSCM, Deep-PK, AdmetLab 3.0 [1]
Toxicity	Mutagenicity (Ames test), Carcinogenicity, hERG inhibition (cardiotoxicity), Hepatotoxicity [1]	admetSAR, PreADMET, Toxicity Estimation Software Tool (T.E.S.T) [1]

A Workflow for Consensus ADMET Profiling

Recent research emphasizes a **consensus-based approach** for screening, where data from different platforms are processed together to form a more reliable conclusion than relying on a single tool [1]. The diagram below outlines this integrated methodology.



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Methodology for consensus ADMET screening [1]

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References

1. Using a Novel Consensus-Based Chemoinformatics ... [pmc.ncbi.nlm.nih.gov]

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